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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylaniline

Cat. No.: B7824645 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed technical overview of the expected 13C

Nuclear Magnetic Resonance (NMR) spectrum of 2-isopropoxy-5-methylaniline. Due to the

absence of publicly available experimental spectra, this guide presents a predicted spectrum

based on established chemical shift theory and data from analogous compounds. It includes a

comprehensive experimental protocol for acquiring such data and visual aids to correlate the

molecular structure with its spectral features.

Predicted 13C NMR Spectral Data
The 13C NMR spectrum of 2-isopropoxy-5-methylaniline is predicted to exhibit nine distinct

signals corresponding to the nine unique carbon environments in the molecule. The chemical

shifts (δ) are influenced by the electronic effects of the three substituents on the benzene ring:

the strongly electron-donating amino (-NH₂) group, the electron-donating isopropoxy (-

OCH(CH₃)₂) group, and the weakly electron-donating methyl (-CH₃) group.

The resonance effect of the amino group and the isopropoxy group increases electron density

at the ortho and para positions, causing a significant upfield shift (lower ppm values) for the

corresponding carbon atoms.[1] The methyl group provides a smaller shielding effect. The

chemical shifts for the aromatic carbons are predicted by considering the additive effects of

these substituents on a benzene ring (base value: 128.5 ppm).

Table 1: Predicted 13C NMR Chemical Shifts for 2-Isopropoxy-5-methylaniline
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Carbon Atom Assignment
Predicted Chemical
Shift (δ, ppm)

Justification

C1 C-NH₂ 136.5

Ipso-carbon attached

to the amino group,

shifted upfield by the

adjacent oxygen but

downfield relative to

other ring carbons due

to the direct nitrogen

attachment.

C2 C-O-iPr 145.0

Ipso-carbon attached

to the electronegative

oxygen of the

isopropoxy group,

resulting in a

significant downfield

shift.

C3 Ar-CH 115.8

Aromatic CH ortho to

the isopropoxy group

and meta to the amino

group, shielded by

both.

C4 Ar-CH 114.2

Aromatic CH para to

the isopropoxy group

and ortho to the amino

group, experiencing

strong shielding from

both electron-donating

groups.
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C5 C-CH₃ 129.5

Ipso-carbon attached

to the methyl group.

Its shift is influenced

by the ortho

isopropoxy and meta

amino groups.

C6 Ar-CH 117.0

Aromatic CH para to

the amino group and

meta to the

isopropoxy group,

strongly shielded.

C7 -CH(CH₃)₂ 71.5

Methine carbon of the

isopropoxy group,

attached to oxygen.

C8 -CH(CH₃)₂ 22.0

Methyl carbons of the

isopropoxy group,

appearing as a single

signal due to free

rotation.

C9 Ar-CH₃ 20.5

Carbon of the

aromatic methyl

group.

Note: Predicted values are estimates. Actual experimental values may vary based on solvent

and other experimental conditions.

Standard Experimental Protocol for 13C NMR
Acquisition
This section outlines a standard operating procedure for the acquisition of a proton-decoupled

13C NMR spectrum for a sample like 2-isopropoxy-5-methylaniline.

2.1 Sample Preparation
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Sample Weighing: Accurately weigh approximately 15-25 mg of 2-isopropoxy-5-
methylaniline.

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.[2][3][4] Dimethyl

sulfoxide-d₆ (DMSO-d₆) can also be used.[2]

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Homogenization: Gently vortex the tube to ensure the solution is homogeneous.

2.2 NMR Spectrometer Setup and Calibration

Instrumentation: Utilize a modern NMR spectrometer, for example, a Bruker Avance

operating at a 13C frequency of 101 MHz or 125 MHz.[3][4][5]

Insertion and Locking: Insert the sample into the magnet. Lock the field frequency to the

deuterium signal of the solvent.

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure

maximum signal-to-noise.[6]

Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and achieve a

narrow, symmetrical solvent peak.

2.3 Data Acquisition Parameters

Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., Bruker's

'zgpg30').

Spectral Width: Set a spectral width appropriate for carbon signals, typically 0 to 220 ppm.[7]

[8]

Pulse Angle: Use a 30° flip angle to allow for a shorter relaxation delay.[3]

Acquisition Time (d1): Set a relaxation delay of 1-2 seconds.
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Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-

noise ratio. For a 15-25 mg sample, this may range from 1024 to 4096 scans.[6]

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

2.4 Data Processing

Fourier Transform: Apply an exponential window function (line broadening of ~1 Hz) and

perform a Fourier transform on the Free Induction Decay (FID).

Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption

peaks.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at

77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]

Peak Picking: Identify and label the peaks, recording their chemical shift values in ppm.

Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical connection between each carbon atom in the 2-
isopropoxy-5-methylaniline molecule and its corresponding predicted peak in the 13C NMR

spectrum.

Caption: Correlation map of molecular structure to predicted 13C NMR chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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